

Application Notes and Protocols for the Nitration of Ethyl Benzoate

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Compound of Interest

Compound Name: Ethyl 3-nitrobenzoate

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This document provides a comprehensive guide to the laboratory-scale nitration of ethyl benzoate, a key electrophilic aromatic substitution reaction. The protocol details the synthesis of ethyl m-nitrobenzoate, including reaction setup, work-up, and purification. Safety precautions and quantitative data are also presented to ensure safe and reproducible execution of the procedure.

Reaction Principle

The nitration of ethyl benzoate is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene ring. The ester group (-COOEt) is a deactivating group and a meta-director. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), preferentially substitutes at the meta position of the benzene ring.[1] The nitronium ion is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[2][3][4]

Experimental Data

Parameter	Value	Reference
Starting Material	Ethyl Benzoate	-
Product	Ethyl m-nitrobenzoate	-
Molecular Weight of Ethyl Benzoate	150.17 g/mol	-
Molecular Weight of Ethyl m-nitrobenzoate	195.16 g/mol	-
Typical Yield	60-75% (crude)	[5]
Melting Point of Product	74-76 °C (crude), 78 °C (recrystallized)	[6][7]

Experimental Protocol

Materials and Reagents:

- Ethyl benzoate
- Concentrated sulfuric acid (H₂SO₄)
- Concentrated nitric acid (HNO₃)
- Methanol (CH₃OH) or Ethanol (C₂H₅OH)
- Crushed ice
- Distilled water

Equipment:

- Round-bottom flask or Erlenmeyer flask
- Dropping funnel
- Magnetic stirrer and stir bar

- Ice bath
- Beaker
- Büchner funnel and flask
- Filter paper
- Melting point apparatus

Procedure:

Part 1: Preparation of the Nitrating Mixture

- In a clean, dry test tube or small flask, carefully add 3 mL of concentrated nitric acid.
- Cool the test tube in an ice bath.
- Slowly and carefully add 3 mL of concentrated sulfuric acid to the nitric acid.[4] Swirl the mixture gently to mix.
- Keep the nitrating mixture in the ice bath until it is ready to be used.

Part 2: Nitration of Ethyl Benzoate

- In a 100 mL conical flask, place 9.0 mL of concentrated sulfuric acid and cool it in an ice bath.[4]
- Weigh approximately 4.0 g of ethyl benzoate and add it to the cooled sulfuric acid while swirling.[4] Ensure the ethyl benzoate dissolves completely.
- Continue to cool the mixture in the ice bath. Using a dropping pipette, add the prepared nitrating mixture dropwise to the ethyl benzoate solution.[4]
- The addition should be slow, taking about 10-15 minutes, to ensure the reaction temperature is maintained below 15 °C.[4][8]

- After the addition is complete, allow the flask to stand at room temperature for about 10-15 minutes with occasional swirling.[4][9][10]

Part 3: Isolation of the Crude Product

- Pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.[4][5][9]
- Stir the mixture until the product solidifies. The crude ethyl m-nitrobenzoate will precipitate as a yellowish solid.[5]
- Allow the ice to melt completely.
- Collect the solid product by vacuum filtration using a Büchner funnel.[9][10]
- Wash the crystals with a small amount of cold water to remove residual acid.[9][10]

Part 4: Purification by Recrystallization

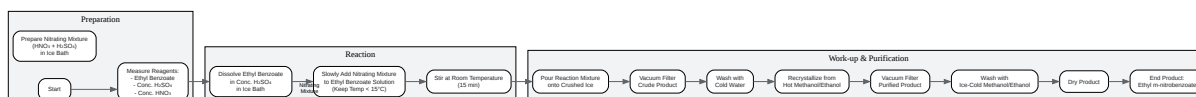
- Transfer the crude product to a clean flask.
- Add the minimum amount of hot methanol or ethanol to dissolve the solid.[4][5][8]
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[9]
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold methanol or ethanol.[8][11]
- Dry the purified product, weigh it, and determine its melting point.

Safety Precautions

- Handle concentrated nitric and sulfuric acids with extreme care. They are highly corrosive and can cause severe burns.[8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][12]

- The preparation of the nitrating mixture is an exothermic reaction. It must be done in an ice bath to control the temperature.
- The nitration reaction is also exothermic. Maintain the reaction temperature below 15 °C to minimize the formation of byproducts.[8]
- Perform the experiment in a well-ventilated fume hood.
- In case of skin contact with acids, wash the affected area immediately with copious amounts of water.[13]
- Ethanol and methanol are flammable.[9] Avoid open flames when performing the recrystallization.

Experimental Workflow



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Caption: Workflow for the synthesis and purification of ethyl m-nitrobenzoate.

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